

# A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 4-(butanoylamino)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(butanoylamino)benzoate

Cat. No.: B326432

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This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 4-(butanoylamino)benzoate**, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 4-(butanoylamino)benzoate**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available	

Table 4: Mass Spectrometry Data

m/z	Assignment
Data not available	

Note: Specific experimental spectroscopic data for **Methyl 4-(butanoylamino)benzoate** is not readily available in public databases as of the last update of this document. The tables are provided as a template for data presentation. The following sections describe the general experimental procedures used to obtain such data.

## Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

- **Sample Preparation:** A small amount of the analyte (typically 1-10 mg for  $^1\text{H}$  NMR and 10-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ). The solution is then transferred to an NMR tube.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their proximity to other protons. Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

## 2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:** For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The sample is placed in the path of an infrared beam, and the instrument measures the absorption of radiation at different wavenumbers (typically  $4000\text{--}400\text{ cm}^{-1}$ ). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

## 2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization

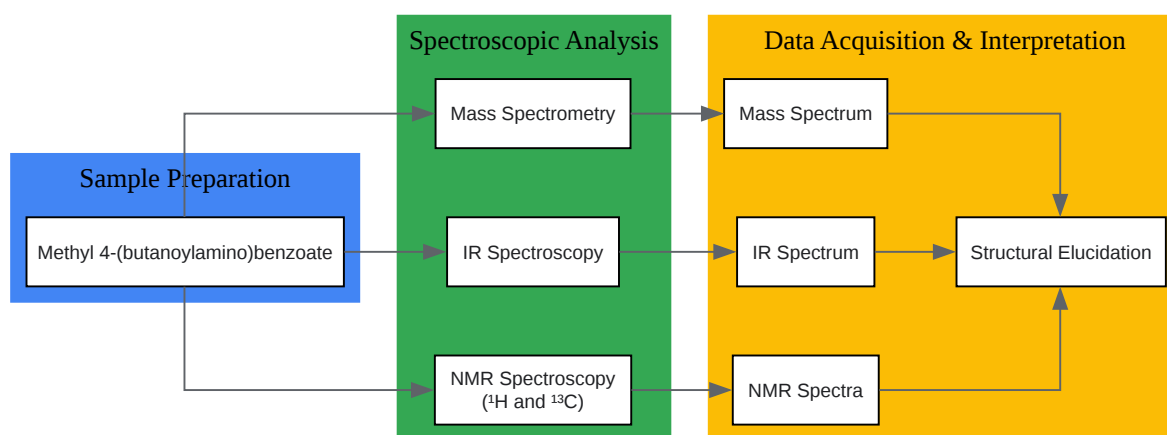
(EI) and Electrospray Ionization (ESI).

- Mass Analysis: The resulting ions are separated based on their  $m/z$  ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ . High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-(butanoylamino)benzoate**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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